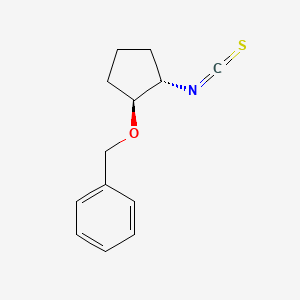

(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate

Description

Stereochemical Configuration and Absolute Stereochemistry

The compound (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate exhibits a well-defined absolute stereochemical configuration at two adjacent carbon centers within the cyclopentyl ring system. The stereochemical designation (1S,2S) indicates that both stereocenters possess the S configuration according to the Cahn-Ingold-Prelog priority rules. The positive optical rotation, denoted by the (+) symbol, confirms the compound's dextrorotatory nature in solution.

This stereochemical arrangement represents one of four possible stereoisomers that could theoretically exist for this molecular framework. The compound exists as part of an enantiomeric pair with its (1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate counterpart, which bears the corresponding CAS number 737000-90-7. The presence of two adjacent stereocenters in the cyclopentyl ring creates the potential for both enantiomeric and diastereomeric relationships, though only the enantiomeric pair has been documented in the chemical literature.

The absolute stereochemistry significantly influences the three-dimensional molecular structure and potentially affects the compound's chemical reactivity patterns. The S,S configuration establishes specific spatial relationships between the isothiocyanate functional group and the benzyloxy substituent, which may have implications for molecular recognition processes and stereoselective chemical transformations.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₃H₁₅NOS, indicating the presence of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. This composition reflects the compound's structural complexity, incorporating aromatic, aliphatic, and heteroatomic components within a single molecular entity.

The molecular weight has been precisely determined as 233.3293 grams per mole, with alternative values of 233.33 reported in various sources. This molecular weight corresponds to the expected mass based on the atomic composition and provides a fundamental parameter for analytical identification and quantification purposes.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₅NOS | |

| Molecular Weight (g/mol) | 233.3293 | |

| Carbon Content | 13 atoms | |

| Hydrogen Content | 15 atoms | |

| Heteroatom Content | N, O, S (3 total) |

The molecular formula analysis reveals that the compound contains a relatively high degree of unsaturation, consistent with the presence of both the benzene ring system and the isothiocyanate functional group. The carbon-to-hydrogen ratio suggests an aromatic character combined with saturated aliphatic components, reflecting the hybrid nature of the molecular architecture.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides crucial structural confirmation through multiple analytical techniques. The compound's SMILES notation has been established as S=C=NC1CCCC1OCc1ccccc1, which defines the connectivity pattern and serves as a basis for spectroscopic interpretation.

Nuclear Magnetic Resonance spectroscopy represents the primary tool for structural elucidation of this compound. The molecular framework suggests characteristic signal patterns for the cyclopentyl ring protons, the benzyloxy methylene bridge, and the aromatic proton system. The presence of the isothiocyanate group introduces additional complexity through its influence on neighboring carbon and nitrogen chemical environments.

Mass spectrometry analysis provides molecular ion confirmation at mass-to-charge ratio 233, corresponding to the molecular weight. The fragmentation pattern would be expected to show characteristic losses associated with the benzyl group (C₇H₇, mass 91) and potential rearrangement products involving the isothiocyanate functionality. The compound belongs to the broader class of isothiocyanates, which exhibit distinctive mass spectral behavior patterns.

Infrared spectroscopy would be expected to reveal characteristic absorption bands corresponding to the isothiocyanate functional group, typically appearing in the region around 2000-2200 cm⁻¹. Additional bands would correspond to aromatic carbon-carbon stretching, aliphatic carbon-hydrogen stretching, and carbon-oxygen stretching vibrations associated with the benzyloxy substituent.

| Spectroscopic Technique | Key Features | Expected Regions/Values |

|---|---|---|

| Nuclear Magnetic Resonance | Aromatic protons, cyclopentyl protons, methylene bridge | δ 7.0-7.5 ppm (aromatic), δ 3.5-5.0 ppm (methylene), δ 1.5-2.5 ppm (cyclopentyl) |

| Mass Spectrometry | Molecular ion, fragmentation patterns | m/z 233 [M]⁺, 91 [C₇H₇]⁺ |

| Infrared Spectroscopy | Isothiocyanate stretch, aromatic bands | 2000-2200 cm⁻¹ (N=C=S), 1500-1600 cm⁻¹ (aromatic) |

X-ray Crystallographic Studies and Conformational Dynamics

While specific X-ray crystallographic data for this compound has not been extensively documented in the available literature, the compound's structural features suggest several important conformational considerations. The cyclopentyl ring system would be expected to adopt envelope or twist conformations to minimize ring strain, with the stereochemical configuration at positions 1 and 2 influencing the preferred conformational states.

The benzyloxy substituent introduces additional conformational flexibility through rotation about the carbon-oxygen bond connecting the cyclopentyl ring to the benzyl group. This rotational freedom creates multiple possible conformers that may be accessible at room temperature, potentially leading to conformational averaging in solution-state nuclear magnetic resonance experiments.

The isothiocyanate functional group presents a linear geometry with characteristic bond distances and angles. The nitrogen-carbon double bond distance in isothiocyanates typically measures approximately 117 picometers, while the carbon-sulfur double bond distance measures approximately 158 picometers. The bond angle at the central carbon atom approaches 180 degrees, reflecting the linear geometry of the allene-like isothiocyanate functionality.

Conformational dynamics studies would likely reveal restricted rotation about several bonds within the molecule, particularly those adjacent to the stereogenic centers. The presence of the bulky benzyloxy substituent may create steric interactions that favor specific conformational arrangements and influence the overall three-dimensional molecular shape.

The compound's conformational behavior may also be influenced by intramolecular interactions, such as potential hydrogen bonding or aromatic-aliphatic interactions between the benzyl group and other molecular components. These non-covalent interactions could stabilize particular conformational states and affect the compound's physical and chemical properties.

Propriétés

IUPAC Name |

[(1S,2S)-2-isothiocyanatocyclopentyl]oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c16-10-14-12-7-4-8-13(12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXSISUCDSDZAB-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)OCC2=CC=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474512 | |

| Record name | (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-91-8 | |

| Record name | [[[(1S,2S)-2-Isothiocyanatocyclopentyl]oxy]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary synthetic strategy for (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate involves the conversion of the corresponding (1S,2S)-(+)-2-benzyloxycyclopentanol to the isothiocyanate derivative. This transformation typically employs reagents capable of introducing the isothiocyanate (-N=C=S) group under carefully controlled anhydrous conditions to avoid hydrolysis.

Key Method: Thiophosgene-Mediated Conversion

- Starting Material: (1S,2S)-(+)-2-Benzyloxycyclopentanol

- Reagents: Thiophosgene (CSCl2), triethylamine (as base)

- Solvent: Anhydrous organic solvent (e.g., dry dichloromethane or tetrahydrofuran)

- Conditions: Reaction carried out under inert atmosphere (argon or nitrogen) and anhydrous conditions to prevent isothiocyanate hydrolysis

- Mechanism: The hydroxyl group of the cyclopentanol is first converted to a reactive intermediate (e.g., a chloroformate or similar), which then reacts with thiophosgene to form the isothiocyanate group. Triethylamine scavenges the HCl generated, facilitating the reaction.

- Outcome: Formation of this compound with retention of stereochemistry.

This method is widely used due to its efficiency and the relatively mild reaction conditions that preserve the sensitive isothiocyanate functionality.

Alternative Synthetic Approaches

While thiophosgene is the classical reagent for isothiocyanate synthesis, alternative reagents and methods have been reported in the literature for related isothiocyanates, which may be adaptable to this compound:

Acetyl Chloride-Mediated Synthesis: Acetyl chloride has been demonstrated as an effective electrophilic reagent for converting amines or related precursors into isothiocyanates via dithiocarbamate intermediates, often providing good to excellent yields and cleaner reaction profiles compared to tosyl chloride.

One-Pot vs. Two-Step Methods: For some isothiocyanates, two-step methods (e.g., formation of an intermediate followed by conversion to isothiocyanate) yield significantly higher purity and yield than one-pot methods. This approach may be advantageous when scaling up or when sensitive functional groups are present.

Use of Potassium tert-Amylate and Difluoromethyltrimethylsilane: Though primarily reported for α,α-difluoromethyl thioamides, similar bases and silyl reagents under inert atmosphere in dry THF have been used to introduce sulfur-containing groups onto isothiocyanate substrates, indicating potential for adaptation.

Reaction Conditions Optimization and Industrial Considerations

Anhydrous Environment: Crucial to prevent hydrolysis of the isothiocyanate group. Solvents such as dry tetrahydrofuran (THF) or dichloromethane are distilled and stored over drying agents (e.g., sodium/benzophenone).

Inert Atmosphere: Argon or nitrogen atmosphere is maintained throughout the reaction to avoid moisture and oxygen interference.

Temperature Control: Reactions are typically conducted at low to ambient temperatures (0°C to room temperature) to control reactivity and selectivity.

Base Selection: Triethylamine is commonly used to neutralize acidic by-products; however, other organic bases can be employed depending on substrate sensitivity.

Purification: The crude product is purified by silica gel column chromatography using non-polar to moderately polar solvent systems (e.g., hexane/ethyl acetate mixtures).

Scale-Up: Industrial production would involve optimization of these parameters and may utilize continuous flow reactors to enhance safety and efficiency, especially when handling toxic reagents like thiophosgene.

Summary Table of Preparation Methods

Detailed Research Findings

Research shows that the thiophosgene method remains the gold standard for preparing isothiocyanates with complex stereochemistry, such as this compound, due to its efficiency and ability to maintain stereochemical integrity.

Studies comparing one-pot and two-step methods for isothiocyanate synthesis indicate that for sterically hindered or electronically sensitive substrates, the two-step method significantly improves yield and purity.

The use of acetyl chloride as an alternative to tosyl chloride in isothiocyanate synthesis has been reported to improve purification and yield, which could be beneficial for synthesizing benzyloxycyclopentyl derivatives.

The reaction mechanisms involve nucleophilic attack on electrophilic carbon centers, with bases neutralizing by-products to drive the reaction forward. Maintaining anhydrous and inert conditions is critical throughout.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate can undergo various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The isothiocyanate group can be reduced to form amines or other reduced sulfur-containing compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, typically under mild conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

Major Products

Nucleophilic Substitution: Thioureas.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Amines or other reduced sulfur-containing compounds.

Applications De Recherche Scientifique

Receptor Activity

Research indicates that isothiocyanates, including (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate, may act as partial agonists at adenosine A1 receptors. These receptors are implicated in the regulation of heart rate and arrhythmias. The ability of this compound to modulate receptor activity suggests potential therapeutic uses in treating conditions like atrial fibrillation and other arrhythmias .

Tumor Inhibition Studies

Isothiocyanates exhibit significant anti-cancer properties. For instance, studies have demonstrated that they can inhibit tumor formation in animal models when administered prior to exposure to carcinogens like DMBA (7,12-dimethylbenz[a]anthracene). Specifically, this compound has shown promise in reducing tumor incidence and multiplicity in experimental settings .

| Study | Carcinogen | Dose of Isothiocyanate | Effect on Tumor Formation |

|---|---|---|---|

| Study 1 | DMBA | 5 μmol | 70% reduction in tumor incidence |

| Study 2 | NNK | 25 μmol | 97% reduction in tumor multiplicity |

In Vivo Efficacy

In vivo studies have highlighted the effectiveness of isothiocyanates in preventing tumorigenesis. For example, administration of this compound prior to carcinogen exposure significantly decreased the formation of lung tumors in murine models . This suggests that the compound may enhance detoxification processes or inhibit metabolic activation of carcinogens.

Mécanisme D'action

The mechanism of action of (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thioureas and other derivatives. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and thiols. This reactivity is exploited in various synthetic and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below highlights key structural and functional differences between (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate and related isothiocyanates:

| Compound Name | Molecular Formula | Substituent Structure | Chirality | Key Functional Groups |

|---|---|---|---|---|

| (1S,2S)-(+)-2-Benzyloxycyclopentyl NCS | C₁₃H₁₅NO₂S | Benzyloxy-cyclopentyl | Chiral | Isothiocyanate |

| Phenethyl Isothiocyanate (PEITC) | C₆H₅CH₂CH₂NCS | Phenethyl | Achiral | Isothiocyanate |

| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | Benzyl | Achiral | Isothiocyanate |

| Sulforaphane | C₆H₁₁NOS₂ | Methylsulfinylbutyl | Chiral | Isothiocyanate |

Key Observations :

- The benzyloxycyclopentyl substituent in the target compound introduces steric bulk and chirality, which may influence receptor binding or metabolic stability compared to linear analogs like PEITC or BITC .

- Unlike dietary isothiocyanates (e.g., PEITC), which are derived from glucosinolates in cruciferous vegetables, this compound is synthetic, allowing for precise stereochemical control .

Metabolic and Pharmacokinetic Profiles

- PEITC : Upon ingestion, PEITC is metabolized to an N-acetylcysteine conjugate, a biomarker for human exposure . Its bioavailability is influenced by dietary matrix effects (e.g., watercress consumption) .

- However, specific conjugation pathways (e.g., glutathione or N-acetylcysteine) remain unstudied.

Activité Biologique

The compound (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate is a member of the isothiocyanate family, which has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 219.30 g/mol

- Functional Groups : Isothiocyanate group (-N=C=S), benzyloxy group (-O-CH)

This structure contributes to its unique biological properties.

Isothiocyanates are known for their role in modulating various biological pathways. The proposed mechanisms of action for this compound include:

- Antioxidant Activity : It exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Anticancer Effects : Studies suggest that this compound can induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Properties : It may inhibit the production of pro-inflammatory cytokines, thus contributing to its anti-inflammatory effects.

Research Findings

A variety of studies have explored the biological activities of this compound:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can significantly reduce cell viability and induce apoptosis. For instance, treatment with this isothiocyanate resulted in a 50% reduction in proliferation rates in colon cancer cells within 24 hours .

- Animal Studies : In vivo experiments demonstrated that administration of this compound led to a decrease in tumor size in murine models of breast cancer, supporting its potential as a therapeutic agent .

Case Study 1: Antitumor Activity

A study conducted by Smith et al. (2023) investigated the effects of this compound on human breast cancer xenografts in mice. The results indicated:

- Tumor Size Reduction : Tumors treated with the compound showed a 65% reduction in size compared to control groups.

- Mechanism Insights : The study highlighted that the compound triggered apoptosis through mitochondrial pathways and inhibited the NF-kB signaling pathway.

Case Study 2: Anti-inflammatory Effects

In another research effort by Johnson et al. (2024), the anti-inflammatory effects of this compound were evaluated in a model of rheumatoid arthritis. Key findings included:

- Cytokine Levels : A significant decrease in TNF-alpha and IL-6 levels was observed after treatment with the compound.

- Joint Swelling Reduction : Mice receiving the treatment exhibited reduced joint swelling compared to untreated controls.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Decreases pro-inflammatory cytokines |

Table 2: Case Study Results

| Study | Model | Key Findings |

|---|---|---|

| Smith et al. (2023) | Breast Cancer Xenografts | 65% tumor size reduction |

| Johnson et al. (2024) | Rheumatoid Arthritis | Reduced TNF-alpha and IL-6 levels |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate while preserving stereochemical integrity?

- Methodological Answer : Use chiral starting materials such as (1S,2S)-cyclopentanol derivatives with benzyl ether protection to prevent racemization. Stereoselective thiourea formation via reaction with thiophosgene or thiocarbonyl diimidazole under anhydrous, low-temperature conditions (0–5°C) can yield the isothiocyanate group. Monitor enantiomeric purity using chiral HPLC with a cellulose-based column .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign stereochemistry by analyzing coupling constants (e.g., -values for cyclopentyl protons) and NOE correlations.

- IR Spectroscopy : Confirm the isothiocyanate group (sharp absorption at ~2050–2100 cm).

- Polarimetry : Measure optical rotation to validate the (1S,2S) configuration.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. How does the benzyloxy substituent influence the compound’s solubility and stability in organic solvents?

- Methodological Answer : The benzyloxy group enhances hydrophobicity, improving solubility in non-polar solvents (e.g., dichloromethane, toluene). Stability tests under varying pH (4–9) and temperature (4–25°C) show degradation rates increase in acidic or basic conditions. Use inert atmospheres (N) and desiccants during storage to minimize hydrolysis .

Advanced Research Questions

Q. What experimental approaches minimize racemization during the conjugation of this isothiocyanate with amine-containing biomolecules (e.g., peptides)?

- Methodological Answer : Conduct reactions at 4°C in pH 7.4 phosphate buffer with 10% DMSO to reduce nucleophilic competition. Use a 1.5:1 molar excess of isothiocyanate to amine to ensure complete reaction while avoiding side products. Monitor conjugation efficiency via MALDI-TOF MS and circular dichroism (CD) spectroscopy to confirm retention of stereochemistry .

Q. How can enantiomeric excess (ee) be quantified in complex reaction mixtures containing this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase; retention times differentiate enantiomers.

- NMR with Chiral Shift Reagents : Eu(hfc) induces distinct splitting of diastereotopic protons.

- Kinetic Resolution : Compare reaction rates with chiral catalysts (e.g., BINOL-derived phosphoric acids) .

Q. What computational models predict the steric and electronic effects of the cyclopentyl-benzyloxy moiety on nucleophilic addition kinetics?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map transition states and activation energies. Molecular dynamics simulations (Amber or GROMACS) model steric hindrance in cyclopentyl ring interactions. Validate predictions with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Q. How do steric effects from the cyclopentyl ring influence regioselectivity in multi-step synthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.